molecular formula C19H13N3O B12796532 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline CAS No. 13226-13-6

1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline

Cat. No.: B12796532
CAS No.: 13226-13-6
M. Wt: 299.3 g/mol
InChI Key: BDXUZIQIBQWJJH-UHFFFAOYSA-N
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Description

1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is a heterocyclic compound that contains both pyrrole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with nitroso compounds. One common method includes the cyclization of 2-phenylpyrrole with nitrosobenzene under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the isoquinoline ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 1-(4-Nitro-5-phenyl-1H-pyrrol-2-yl)isoquinoline.

    Reduction: 1-(4-Amino-5-phenyl-1H-pyrrol-2-yl)isoquinoline.

    Substitution: 1-(4-Bromo-5-phenyl-1H-pyrrol-2-yl)isoquinoline.

Scientific Research Applications

1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, causing strand breaks or mutations, which can be exploited for its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)quinoline
  • 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)pyridine
  • 1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)benzene

Uniqueness

1-(4-Nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline is unique due to the presence of both pyrrole and isoquinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse applications compared to similar compounds with only one heterocyclic ring .

Properties

CAS No.

13226-13-6

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

1-(4-nitroso-5-phenyl-1H-pyrrol-2-yl)isoquinoline

InChI

InChI=1S/C19H13N3O/c23-22-17-12-16(21-18(17)14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-20-19/h1-12,21H

InChI Key

BDXUZIQIBQWJJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(N2)C3=NC=CC4=CC=CC=C43)N=O

Origin of Product

United States

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